3-bromo-7-fluoro-2-(hydroxymethyl)benzo[b]thiophene
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Overview
Description
3-bromo-7-fluoro-2-(hydroxymethyl)benzo[b]thiophene is a chemical compound with the molecular formula C₉H₆BrFOS and a molecular weight of 261.111 g/mol . This compound is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom. The presence of bromine and fluorine atoms in its structure makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-7-fluoro-2-(hydroxymethyl)benzo[b]thiophene typically involves the bromination and fluorination of benzothiophene derivatives. One common method is the bromination of 7-fluoro-1-benzothiophene-2-carbaldehyde followed by reduction to obtain the desired methanol derivative . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The reduction step can be carried out using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-bromo-7-fluoro-2-(hydroxymethyl)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (3-Bromo-7-fluoro-1-benzothiophen-2-yl)aldehyde or (3-Bromo-7-fluoro-1-benzothiophen-2-yl)carboxylic acid.
Reduction: Formation of 7-fluoro-1-benzothiophen-2-ylmethanol.
Substitution: Formation of various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-bromo-7-fluoro-2-(hydroxymethyl)benzo[b]thiophene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-bromo-7-fluoro-2-(hydroxymethyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine atoms can participate in halogen bonding, enhancing its binding affinity to target proteins and enzymes. Additionally, the benzothiophene core can interact with hydrophobic pockets in biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
(7-Fluoro-1-benzothiophen-2-yl)methanol: Similar structure but lacks the bromine atom.
tert-Butyl N-(4-bromo-3-cyano-7-fluoro-1-benzothiophen-2-yl)carbamate: Contains additional functional groups such as cyano and carbamate.
Uniqueness
3-bromo-7-fluoro-2-(hydroxymethyl)benzo[b]thiophene is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential applications. The combination of these halogens with the benzothiophene core provides a versatile scaffold for various chemical and biological studies.
Properties
IUPAC Name |
(3-bromo-7-fluoro-1-benzothiophen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFOS/c10-8-5-2-1-3-6(11)9(5)13-7(8)4-12/h1-3,12H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMLOIOVDATPBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC(=C2Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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